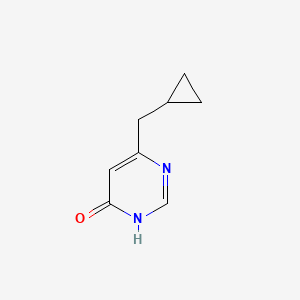

6-(Ciclopropilmetil)pirimidin-4-ol

Descripción general

Descripción

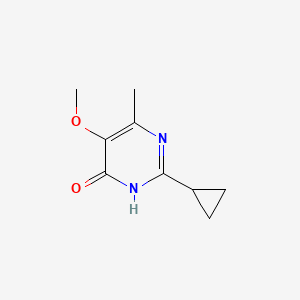

6-(Cyclopropylmethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Cyclopropylmethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclopropylmethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protección de Cultivos

El PPA es un análogo funcional del ácido salicílico (SA) y se ha utilizado en la protección de cultivos . Activa las respuestas de defensa de las plantas, lo que proporciona una alternativa atractiva a los agroquímicos biocidas convencionales . Sin embargo, su uso en la protección de cultivos debe considerar ciertos factores, incluida la reducción incompleta de enfermedades y el costo de aptitud para las plantas .

Promoción del Crecimiento Vegetal

Se ha encontrado que el PPA promueve el crecimiento de las plantas. Se observó que aumentaba el peso fresco del arroz (Oryza sativa) y las plantas de Arabidopsis a bajas concentraciones . Esto lo convierte en un potencial promotor del crecimiento en la agricultura .

Mejora de los Mecanismos de Defensa de las Plantas

El PPA mejora la expresión de genes relacionados con las especies reactivas de oxígeno (ROS), las defensas y el SA en Arabidopsis thaliana . Esto sugiere que el PPA puede preparar las defensas de las plantas, en lugar de activarlas directamente .

Resistencia a las Enfermedades

El PPA estimula la resistencia a las enfermedades de las plantas. Durante la infección bacteriana, las plantas de Arabidopsis pretratadas con PPA mostraron síntomas de enfermedad drásticamente disminuidos y un estallido de ROS más temprano y fuerte, en comparación con las plantas pretratadas con benzotiadiazol S-metilo éster (BTH), un análogo funcional de SA .

Desarrollo de Raíces

Además de promover el crecimiento de las plantas, el PPA también promueve el desarrollo de raíces laterales . Esto podría mejorar potencialmente la salud general y la productividad de la planta .

Descubrimiento de Componentes Desconocidos del Sistema Inmunológico de las Plantas

El uso de PPA y compuestos similares puede contribuir al descubrimiento de componentes desconocidos del sistema inmunológico de las plantas . Esto podría conducir potencialmente al desarrollo de nuevas estrategias para mejorar la inmunidad de las plantas .

Mecanismo De Acción

Target of Action

The primary target of 6-(Cyclopropylmethyl)pyrimidin-4-ol, also known as PPA (pyrimidin-type plant activator), is the plant defense system . It induces plant defense responses to a broad spectrum of pathogens .

Mode of Action

6-(Cyclopropylmethyl)pyrimidin-4-ol interacts with its targets by enhancing the expression of genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in plants . During bacterial infection, plants pretreated with this compound show dramatically decreased disease symptoms and an earlier and stronger ROS burst, compared with plants pretreated with benzothiadiazole S-methyl ester (BTH), a functional analog of salicylic acid (SA) .

Biochemical Pathways

The affected biochemical pathways involve the plant redox system . The compound promotes the accumulation of hydrogen peroxide (H2O2) in the cytosol, plasma membrane, and cell wall around intracellular bacteria, and also on the bacterial cell wall . This indicates that H2O2, a type of ROS, is directly involved in killing bacteria .

Pharmacokinetics

It is noted that the compound is fully soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol’s action include an increase in the fresh weight of rice (Oryza sativa) and Arabidopsis plants at low concentrations . It also promotes lateral root development . At the cellular level, there is an accumulation of H2O2 in various parts of the cell during bacterial infection .

Análisis Bioquímico

Biochemical Properties

6-(Cyclopropylmethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with enzymes, proteins, and other biomolecules to enhance plant resistance against pathogens. For instance, it has been shown to upregulate genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in Arabidopsis plants . These interactions suggest that 6-(Cyclopropylmethyl)pyrimidin-4-ol may act as a signaling molecule, modulating the activity of various biomolecules involved in plant defense.

Cellular Effects

6-(Cyclopropylmethyl)pyrimidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it promotes lateral root development and increases fresh weight at low concentrations . During bacterial infection, it enhances the ROS burst and upregulates defense-related genes, leading to decreased disease symptoms . These effects indicate that 6-(Cyclopropylmethyl)pyrimidin-4-ol plays a crucial role in modulating cellular responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of 6-(Cyclopropylmethyl)pyrimidin-4-ol involves its interaction with various biomolecules. It has been observed to accumulate H2O2 in the cytosol, plasma membrane, and cell wall around intracellular bacteria, directly contributing to bacterial cell wall damage . This suggests that 6-(Cyclopropylmethyl)pyrimidin-4-ol may function as an activator of the plant redox system, enhancing the plant’s defense mechanisms through ROS-mediated pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to maintain its activity over extended periods, promoting plant growth and defense responses without significant degradation . This stability makes it a promising candidate for agricultural applications, where consistent performance over time is crucial.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol in animal models are limited, its impact on plant models provides insights into its potential effects. At low concentrations, it promotes growth and enhances defense responses, while higher doses may lead to adverse effects such as toxicity or inhibition of growth

Metabolic Pathways

6-(Cyclopropylmethyl)pyrimidin-4-ol is involved in metabolic pathways related to plant defense. It interacts with enzymes and cofactors that regulate the synthesis of primary metabolites, such as amino acids, sugars, and organic acids . By promoting the synthesis of these metabolites, it enhances the plant’s overall metabolic activity and resistance to pathogens.

Transport and Distribution

The transport and distribution of 6-(Cyclopropylmethyl)pyrimidin-4-ol within cells and tissues are critical for its function. It is fully soluble in water, allowing it to be easily transported throughout the plant . This solubility facilitates its interaction with various cellular components, ensuring its effective distribution and accumulation in target tissues.

Subcellular Localization

6-(Cyclopropylmethyl)pyrimidin-4-ol localizes to specific subcellular compartments, where it exerts its effects on cellular function. It has been observed to accumulate in the cytosol, plasma membrane, and cell wall, particularly around intracellular bacteria . This localization is essential for its role in enhancing plant defense mechanisms, as it allows for targeted action against pathogens.

Propiedades

IUPAC Name |

4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKAPIBNLGYHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

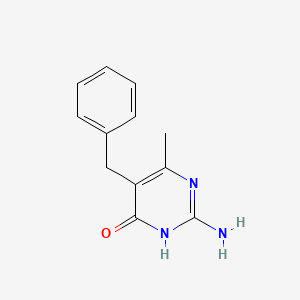

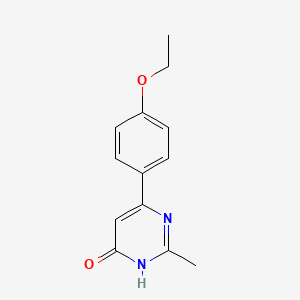

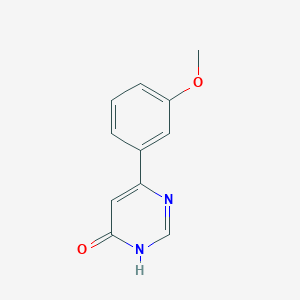

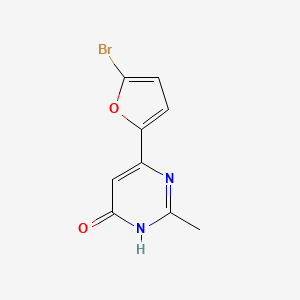

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1493689.png)

![3-(chloromethyl)-4-[(4-hydroxyphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B1493698.png)

![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)